molecular formula C6H5BrF2N2O B13050298 6-Bromo-3-(difluoromethoxy)pyridin-2-amine

6-Bromo-3-(difluoromethoxy)pyridin-2-amine

Cat. No.: B13050298
M. Wt: 239.02 g/mol
InChI Key: ASPFNHHSVRKTDB-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5BrF2N2O. It is a heterocyclic compound that contains a pyridine ring substituted with bromine and difluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethoxy)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-(difluoromethoxy)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(difluoromethoxy)pyridin-2-amine is unique due to the presence of both bromine and difluoromethoxy groups on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H5BrF2N2O

Molecular Weight

239.02 g/mol

IUPAC Name

6-bromo-3-(difluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H5BrF2N2O/c7-4-2-1-3(5(10)11-4)12-6(8)9/h1-2,6H,(H2,10,11)

InChI Key

ASPFNHHSVRKTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)N)Br

Origin of Product

United States

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